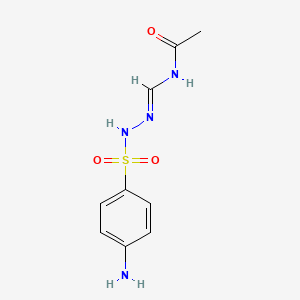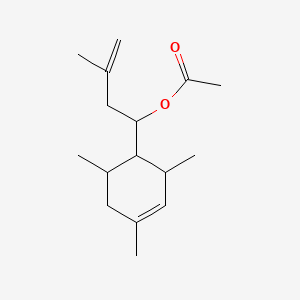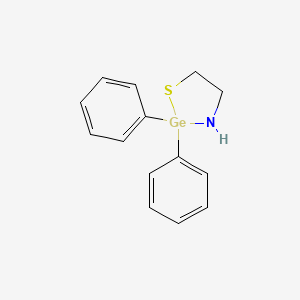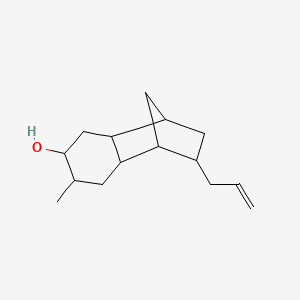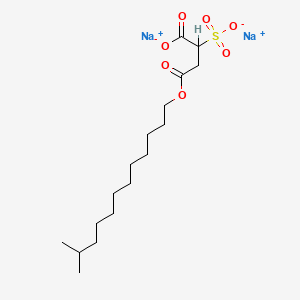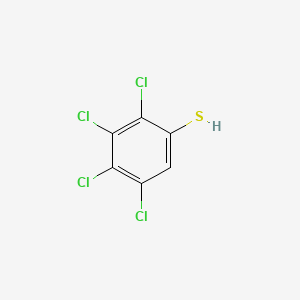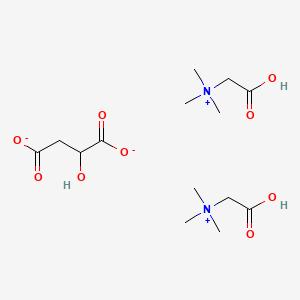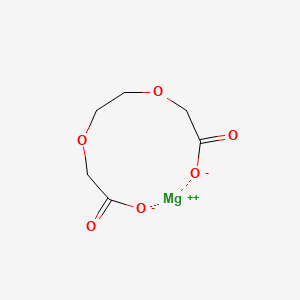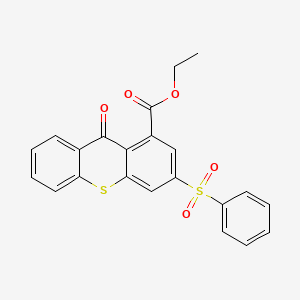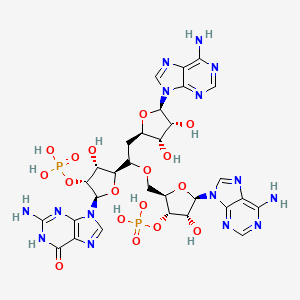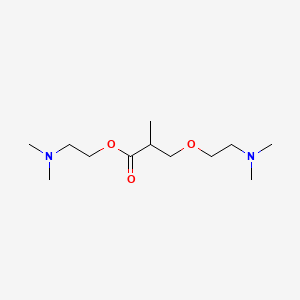
N,N'-Bis(2-heptyl)-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(2-heptyl)-ethylenediamine: is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two heptyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-heptyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-heptyl halides under basic conditions. The reaction is carried out in an organic solvent such as toluene or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(2-heptyl)-ethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-heptyl)-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
Chemistry: N,N’-Bis(2-heptyl)-ethylenediamine is used as a ligand in coordination chemistry to form complexes with transition metals. These complexes have applications in catalysis and materials science.
Biology: In biological research, the compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into peptides and other biomolecules to study their interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It can be used to develop new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, N,N’-Bis(2-heptyl)-ethylenediamine is used as a surfactant and emulsifier in the formulation of various products, including detergents, cosmetics, and lubricants.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-heptyl)-ethylenediamine involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. In biological systems, the compound can interact with proteins and enzymes, modulating their activity and function.
Comparison with Similar Compounds
N,N’-Bis(2-ethylhexyl)-ethylenediamine: Similar structure but with ethylhexyl groups instead of heptyl groups.
N,N’-Bis(2-octyl)-ethylenediamine: Similar structure but with octyl groups instead of heptyl groups.
N,N’-Bis(2-decyl)-ethylenediamine: Similar structure but with decyl groups instead of heptyl groups.
Uniqueness: N,N’-Bis(2-heptyl)-ethylenediamine is unique due to its specific heptyl groups, which impart distinct physicochemical properties. These properties can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications in various fields.
Properties
CAS No. |
97019-79-9 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N,N'-di(heptan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H36N2/c1-5-7-9-11-15(3)17-13-14-18-16(4)12-10-8-6-2/h15-18H,5-14H2,1-4H3 |
InChI Key |
NLEJUTVEZBSYNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)NCCNC(C)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


